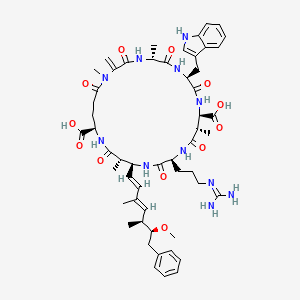
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
Descripción general
Descripción
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, also known as AHN-1055, is a compound that has gained attention in the scientific community due to its potential use in medical research. This compound is a derivative of the amino acid valine and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Chemical and Sensory Characteristics in Wines
Research conducted by Gammacurta et al. (2018) focused on the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, a compound structurally related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, in wines. They investigated its potential as a marker of lactic acid bacteria esterase activity in 99 wines. The study found that the concentrations of this compound in wines were significantly below the detection threshold, suggesting no direct effect on fruity aroma modulation in wines. The absence of sensory differences in ranking tests further demonstrated that this compound does not significantly contribute to the fruity aroma of red wine (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Anticancer Drug Synthesis
Basu Baul et al. (2009) explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which included derivatives structurally similar to this compound. These complexes were evaluated for their in vitro cytotoxicity against various human tumor cell lines. The study highlighted the potential of these complexes as anticancer drugs, with one of the triphenyltin(IV) compounds showing higher cytotoxicity across all cell lines studied compared to conventional drugs such as doxorubicin, cisplatin, 5-fluorouracil, and etoposide (Basu Baul, Basu, Vos, & Linden, 2009).
Precursors to Wine Aroma Compounds
Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, a close relative to the compound , in wines and other alcoholic beverages. This study represents the first specific analysis of these analytes in such beverages, revealing their concentrations might have significant sensory effects. The findings contribute to understanding the biosynthesis and contribution of these acids to the aroma profile of alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Safety and Hazards
The safety and hazards associated with “Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride” are indicated by its hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
Like many other compounds, its bioavailability is likely influenced by factors such as solubility, stability, and permeability .
Result of Action
It’s possible that the compound could have a range of effects depending on the specific targets and pathways it interacts with .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Propiedades
IUPAC Name |
methyl 2-amino-3-hydroxy-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAAHTSYWGRARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-05-5 | |
| Record name | Threonine, 3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)


![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)


![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)


![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

